2-Chloroquinoline-3-carbonitrile
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry in Organic Synthesis
The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govwikipedia.org This discovery marked the dawn of a new era in heterocyclic chemistry. Early research focused on understanding the fundamental structure and reactivity of the quinoline ring. Over the years, a plethora of synthetic methods for constructing the quinoline scaffold have been developed, many of which are now classic named reactions in organic chemistry. iipseries.org
These foundational methods, while groundbreaking for their time, often required harsh reaction conditions. nih.gov The evolution of organic synthesis has seen a continuous drive towards more efficient, milder, and environmentally benign methodologies. rsc.org This has led to the development of modern techniques such as microwave-assisted synthesis and the use of solid acid catalysts. rsc.org The ongoing refinement of synthetic strategies underscores the enduring importance of the quinoline ring system in chemical research. mdpi.com
| Key Historical Developments in Quinoline Synthesis | Description | Reference |
| 1834 | First isolation of quinoline from coal tar by Friedlieb Ferdinand Runge. | nih.govwikipedia.org |
| Late 1800s | Development of classic named reactions for quinoline synthesis, including Skraup, Doebner-von Miller, and Friedländer syntheses. | iipseries.orgnih.gov |
| Modern Era | Emergence of advanced, more efficient synthetic techniques like microwave-assisted and solid acid-catalyzed reactions. | rsc.org |
Strategic Importance of the Quinoline Scaffold in Pharmaceutical and Agrochemical Research
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govtandfonline.com This has made it a focal point for drug discovery and development. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govorientjchem.org The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological effects. frontiersin.org
In addition to its pharmaceutical applications, the quinoline scaffold is also of significant interest in agrochemical research. nih.govresearchgate.netbenthamdirect.com The development of new pesticides is crucial for ensuring food security, and quinoline derivatives have shown promise as fungicides and insecticides. nih.govscinito.ai The ability to systematically modify the quinoline structure provides a powerful tool for discovering new and effective crop protection agents. nih.gov The ongoing exploration of quinoline-based compounds continues to yield novel candidates for both medicinal and agricultural applications. nih.govnih.gov
Role of 2-Chloroquinoline-3-carbonitrile as a Key Intermediate and Building Block in Complex Molecule Synthesis
This compound stands out as a highly valuable intermediate in the synthesis of more complex heterocyclic systems. nih.gov Its strategic importance stems from the presence of two reactive sites: the chloro substituent at the 2-position and the cyano group at the 3-position. researchgate.net The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. nih.gov
The cyano group, on the other hand, can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. Furthermore, the combination of the chloro and cyano groups facilitates cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, treatment of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]quinolin-3-amine. nih.gov This reactivity makes this compound a versatile precursor for the synthesis of diverse and complex molecules with potential biological activities. nih.govresearchgate.net The synthesis of this compound itself is often achieved from the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622), which can be prepared via methods like the Vilsmeier-Haack reaction. chemijournal.comrsc.orgijsr.net
Overview of Research Trends and Current Directions in this compound Studies
Current research involving this compound continues to expand upon its synthetic utility and explore new applications. A significant trend is the development of one-pot, multi-component reactions that utilize this compound as a key starting material to construct highly functionalized quinoline derivatives and fused heterocyclic systems. researchgate.net These approaches are valued for their efficiency and atom economy.
Researchers are also focused on exploring the biological activities of novel compounds derived from this compound. researchgate.net This includes the synthesis of derivatives with potential applications as anticancer, antibacterial, and anti-inflammatory agents. researchgate.net The structure-activity relationship (SAR) of these new compounds is systematically investigated to optimize their therapeutic potential. nih.gov Furthermore, there is a growing interest in the development of more environmentally friendly synthetic methods for the preparation and transformation of this compound and its derivatives. rsc.org The ongoing research in this area highlights the enduring importance of this versatile building block in the advancement of heterocyclic chemistry and drug discovery. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTRDMPALMEDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468653 | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95104-21-5 | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Chloroquinoline 3 Carbonitrile and Its Precursors
Synthesis of 2-Chloroquinoline-3-carbonitrile
The construction of this compound is primarily achieved through the functional group transformation of its corresponding aldehyde, a readily accessible precursor.
Conversion of 2-Chloroquinoline-3-carbaldehyde (B1585622)
The conversion of the aldehyde group of 2-chloroquinoline-3-carbaldehyde into a nitrile is a key step, for which several efficient methods have been developed.
A highly effective one-pot method involves the treatment of 2-chloroquinoline-3-carbaldehyde with sodium azide (B81097) (NaN₃) and phosphorus oxychloride (POCl₃). researchgate.net In this reaction, the reagents, typically in a 1:1:5 molar ratio of aldehyde to sodium azide to phosphorus oxychloride, are stirred and heated in a water bath for several hours. researchgate.net The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice water, causing the product to precipitate as a yellow crystalline solid. This method has been reported to produce this compound in high yields, reaching up to 89%. researchgate.net The same methodology has been successfully applied to synthesize substituted analogues, such as 2,7-dichloroquinoline-3-carbonitrile (B119050) from its corresponding carbaldehyde, albeit with a lower yield of 64%. researchgate.net
Table 1: Synthesis of this compound using NaN₃/POCl₃
| Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Sodium Azide, Phosphorus Oxychloride | 6 hours | 89 | researchgate.net |
| 2,7-Dichloroquinoline-3-carbaldehyde (B1600441) | Sodium Azide, Phosphorus Oxychloride | 6 hours | 64 | researchgate.net |
Another established route for the conversion of 2-chloroquinoline-3-carbaldehyde to its nitrile involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of aqueous ammonia. nih.govrsc.org This oxidative amination provides a direct pathway to the carbonitrile. The resulting this compound is a versatile intermediate, which can undergo further reactions, such as cycloaddition with hydrazine (B178648) hydrate (B1144303) to produce fused heterocyclic systems like 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.govrsc.org
Direct Synthesis from Quinoline (B57606) Ring Systems
The most prominent method for generating the 2-chloro-3-substituted quinoline core is the Vilsmeier-Haack reaction. chemijournal.comrsc.org This reaction typically starts from readily available acetanilides, which undergo a multicomponent reaction involving chlorination, formylation, and cyclization when treated with a Vilsmeier reagent (prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride). researchgate.net This process directly yields 2-chloroquinoline-3-carbaldehyde, the immediate precursor to the target nitrile. rsc.orgresearchgate.net While not a single-step synthesis of the nitrile from a simple quinoline, this methodology represents the foundational and direct route to constructing the essential substituted quinoline framework. The reaction conditions can be fine-tuned, for instance, by using phosphorus pentachloride instead of phosphorus oxychloride, which has been shown to be effective for various activated acetanilides. researchgate.net
Methodological Advancements and Efficiency Enhancements
Research in this area has focused on improving reaction efficiency, yields, and environmental footprint. The use of the sodium azide and phosphorus oxychloride method is noted for its superior yield (89%) compared to other synthetic routes. researchgate.net Furthermore, advancements in related quinoline syntheses include the use of microwave irradiation to accelerate reactions, such as in the preparation of quinoline-curcumin analogues from 2-chloroquinoline-3-carbaldehyde. rsc.org These "green" chemistry approaches, along with the development of efficient one-pot, multicomponent reactions, signify a continuous drive towards more economical and sustainable synthetic protocols in quinoline chemistry. researchgate.net
Synthesis of Key Precursors and Analogues
The Vilsmeier-Haack reaction stands as the preeminent method for synthesizing 2-chloroquinoline-3-carbaldehydes from various substituted acetanilides. chemijournal.com This robust reaction allows for the creation of a diverse library of precursors by simply varying the substituents on the initial acetanilide. For example, starting with different acetanilides allows for the synthesis of derivatives like 2-chloro-8-methylquinoline-3-carbaldehyde. chemijournal.com The reaction is generally high-yielding and efficient. chemijournal.comresearchgate.net
The resulting 2-chloroquinoline-3-carbaldehydes are versatile building blocks. They are not only converted to the target carbonitrile but are also used in a multitude of other reactions, including the synthesis of Schiff bases, pyrazolo[3,4-b]quinolines, and tetrazolo[1,5-a]quinolines, highlighting their importance as key intermediates in the synthesis of diverse heterocyclic compounds. nih.govrsc.orgnih.gov
Table 2: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde Precursors
| Starting Material | Reagent System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetanilide | DMF/POCl₃ | 2-Chloroquinoline-3-carbaldehyde | 62.82 | chemijournal.com |
| 2-Methyl Acetanilide | DMF/POCl₃ | 2-Chloro-8-methyl-quinoline-3-carbaldehyde | 63 | chemijournal.com |
| Acetanilide | DMF/PCl₅ | 2-Chloroquinoline-3-carbaldehyde | - | researchgate.net |
2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Formylation
A primary and efficient route to obtaining 2-chloro-3-formylquinolines is through the Vilsmeier-Haack cyclization of N-arylacetamides. niscpr.res.in This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). rsc.orgchemijournal.com The process involves the reaction of an N-arylacetamide with the Vilsmeier reagent, which acts as a formylating agent, leading to chlorination, formylation, and cyclization in a single pot. researchgate.net
The general procedure involves adding POCl₃ dropwise to a solution of the N-arylacetamide in DMF at a low temperature (0-5°C), followed by heating to around 90°C to complete the reaction. niscpr.res.in The resulting 2-chloro-3-formylquinoline is then isolated after quenching the reaction mixture in ice water. ijsr.net Research has shown that the success of the cyclization is influenced by the electronic nature of the substituents on the starting N-arylacetamide. niscpr.res.inresearchgate.net The presence of electron-donating groups at the meta-position of the N-arylacetamide facilitates the reaction, generally leading to good yields. niscpr.res.inresearchgate.net
| Starting Material (N-Arylacetamide) | Product (2-Chloro-3-formylquinoline derivative) | Yield (%) | Reference |
|---|---|---|---|
| Acetanilide | 2-Chloroquinoline-3-carbaldehyde | 72% | ijsr.net |
| 3-Chloroacetanilide | 2,7-Dichloroquinoline-3-carbaldehyde | N/A | researchgate.net |
| Acetanilide derivatives | Substituted 2-chloro-3-formylquinolines | Good to Moderate | niscpr.res.in |
2,7-Dichloroquinoline-3-carbaldehyde and its Transformation to Nitrile Derivatives
Building upon the Vilsmeier-Haack methodology, specific substituted precursors can be synthesized. For instance, 2,7-dichloroquinoline-3-carbaldehyde is prepared from 3-chloroacetanilide. researchgate.net This aldehyde serves as a key intermediate for the synthesis of the corresponding nitrile derivative.
The transformation of the aldehyde functional group into a nitrile is a critical step. A highly effective method for this conversion involves the use of sodium azide (NaN₃) in phosphorus oxychloride (POCl₃). researchgate.net When 2,7-dichloroquinoline-3-carbaldehyde is treated with this reagent system, it affords 2,7-dichloroquinoline-3-carbonitrile in a 64% yield. researchgate.net This same method proves even more efficient for the parent compound, converting 2-chloroquinoline-3-carbaldehyde to this compound with a superior yield of 89%. researchgate.net The reaction typically involves stirring the aldehyde with sodium azide and phosphorus oxychloride, followed by heating in a water bath for several hours. researchgate.net
| Aldehyde Precursor | Product | Reagents | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | This compound | NaN₃, POCl₃ | 89% | 132-134 | researchgate.net |
| 2,7-Dichloroquinoline-3-carbaldehyde | 2,7-Dichloroquinoline-3-carbonitrile | NaN₃, POCl₃ | 64% | N/A | researchgate.net |
Elucidation of Chemical Reactivity and Derivatization Strategies of 2 Chloroquinoline 3 Carbonitrile
Reactions Involving the Chloro Substituent at Position 2
The electron-withdrawing nature of the quinoline (B57606) ring system, augmented by the adjacent cyano group, renders the C2-chloro substituent highly susceptible to displacement by various nucleophiles. This reactivity is primarily exploited through nucleophilic aromatic substitution (SNAr) reactions.
The SNAr mechanism is the principal pathway governing the substitution of the C2-chloro atom. This reaction typically proceeds through a two-step addition-elimination sequence, involving the formation of a stabilized Meisenheimer-like intermediate. The facility of this reaction makes 2-chloroquinoline-3-carbonitrile a valuable precursor for introducing a range of functional groups at the 2-position.
Nitrogen nucleophiles, such as primary amines and hydrazine (B178648) derivatives, readily react with this compound, leading to the formation of various nitrogen-containing heterocyclic compounds.
Nucleophilic Aromatic Substitution Reactions (S<sub>N</sub>Ar)
With Amines and Hydrazine Derivatives
Formation of 2-Benzylaminoquinoline-3-carbonitriles
The reaction of 2-chloroquinoline-3-carbonitriles with benzylamines can lead to the substitution of the chlorine atom. However, under certain conditions, this initial substitution is followed by further intramolecular reactions. For instance, a copper-catalyzed cascade reaction between 2-chloroquinoline-3-carbonitriles and benzyl (B1604629) amines in an aerobic atmosphere has been shown to produce pyrimido[4,5-b]quinoline-4-ones. researchgate.net This process involves an initial Ullmann-coupling, followed by the conversion of the nitrile group to an amide, and subsequent nucleophilic addition and oxidation to form the fused pyrimidoquinoline system. researchgate.net
Cycloaddition with Hydrazine Hydrate (B1144303) to Form 1H-Pyrazolo[3,4-b]quinolin-3-amines
A significant and widely utilized reaction is the treatment of this compound with hydrazine hydrate. This reaction proceeds via an initial nucleophilic substitution of the chloro group by the hydrazine, followed by an intramolecular cyclization involving the nitrile group. The resulting product is the fused heterocyclic system, 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.orgnih.gov This cycloaddition reaction provides a straightforward and efficient route to this important class of compounds, which are themselves valuable intermediates for further chemical synthesis. nih.gov
Reaction Scheme: Formation of 1H-Pyrazolo[3,4-b]quinolin-3-amine
This reaction demonstrates a classic example of heterocycle synthesis through a substitution-cyclization sequence.
The chloro substituent at the C2 position can also be displaced by sulfur-based nucleophiles. While direct studies on this compound are limited in the provided results, the reactivity of the analogous compound, 2-chloroquinoline-3-carbaldehyde (B1585622), provides strong evidence for this transformation. For example, 2-chloroquinoline-3-carbaldehyde reacts with alkylthiols to yield 2-(alkylthio)quinoline-3-carbaldehydes. researchgate.net Similarly, it reacts with thiomorpholine (B91149) in the presence of potassium carbonate to furnish 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov These reactions underscore the susceptibility of the C2-chloro group to displacement by sulfur nucleophiles, a reactivity that is expected to be mirrored by the title carbonitrile compound.
The reaction of 2-chloroquinoline-3-carbonitriles with isocyanides is particularly noteworthy for its product diversity, which is heavily influenced by the steric and electronic properties of the isocyanide reagent. Research has shown that four distinct classes of functionalized quinolines can be synthesized by carefully selecting the isocyanide and reaction conditions.
A palladium-catalyzed reaction showcases the significant role of steric hindrance. Less hindered aliphatic and aromatic isocyanides react to form 2-alkyl(aryl)-1-imino-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives. In contrast, the use of a more sterically bulky isocyanide, such as tert-butyl isocyanide, under the same catalytic conditions, leads to the formation of 3-cyanoquinoline-2-carboxamides.
Electronic factors also play a crucial role. When 2-chloroquinoline-3-carbonitriles are reacted with ethyl isocyanoacetate in the presence of cesium carbonate, the product is an imidazo[1,5-a]quinoline (B8571028) derivative. Under the same basic conditions, using tosylmethyl isocyanide (TosMIC) results in the formation of 2-tosyl-3-cyanoquinolines.
This diversification based on the isocyanide's structure highlights the fine-tuning possible in the derivatization of the this compound core.
| Isocyanide Reagent | Key Feature | Reaction Conditions | Major Product Class |
|---|---|---|---|
| Less Hindered Aliphatic/Aromatic Isocyanides | Low Steric Bulk | Pd-catalyzed | 2-Alkyl(aryl)-1-imino-1H-pyrrolo[3,4-b]quinolin-3(2H)-ones |
| tert-Butyl Isocyanide | High Steric Bulk | Pd-catalyzed | 3-Cyanoquinoline-2-carboxamides |
| Ethyl Isocyanoacetate | Electron-withdrawing ester | Cs₂CO₃ | Imidazo[1,5-a]quinoline derivatives |
| Tosylmethyl Isocyanide (TosMIC) | Tosyl group | Cs₂CO₃ | 2-Tosyl-3-cyanoquinolines |
With Binucleophiles: Urea (B33335) and Thiourea (B124793) Derivatives
The reaction of this compound with binucleophiles like urea and thiourea provides a direct route to fused pyrimidine (B1678525) ring systems, which are of significant interest in medicinal chemistry. nih.gov
The reaction of this compound with urea leads to the formation of pyrimido[4,5-b]quinoline-2,4-diones. nih.gov This transformation involves the initial nucleophilic attack of one of the amino groups of urea at the C2 position of the quinoline, followed by an intramolecular cyclization involving the second amino group and the nitrile function.
Similarly, when thiourea is used as the binucleophile, the reaction with this compound yields 4-amino-pyrimido[4,5-b]quinoline-2-thiones. nih.gov The mechanism is analogous to the reaction with urea, with the sulfur atom of the thiourea ultimately forming the thione group in the final product.
| Binucleophile | Product | Reference |
|---|---|---|
| Urea | Pyrimido[4,5-b]quinoline-2,4-diones | nih.gov |
| Thiourea | 4-Amino-pyrimido[4,5-b]quinoline-2-thiones | nih.gov |
With Guanidine (B92328) Hydrochloride: Base-Catalyzed Cyclization to 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones
A rapid and efficient synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones has been developed through the base-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride. researchgate.net This reaction, often catalyzed by potassium tert-butoxide (t-BuOK), proceeds with good yields and in very short reaction times. researchgate.net The methodology is also applicable to other 1,3-binucleophiles. researchgate.net
The reaction mechanism involves the initial nucleophilic attack of one of the amino groups of guanidine at the C2 position of the quinoline, displacing the chloride. This is followed by an intramolecular cyclization where another amino group of the guanidine attacks the nitrile carbon, leading to the formation of the fused pyrimidine ring.
| Reactants | Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|
| This compound, Guanidine Hydrochloride | t-BuOK | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones | Rapid, good yields | researchgate.net |
C-C Bond Formation at C-2 with Indoles via Lewis Acid Catalysis
A significant strategy for the derivatization of this compound involves the formation of a carbon-carbon bond at the C-2 position. This has been effectively achieved through a Lewis acid-mediated reaction with various indoles. Specifically, the use of aluminum chloride (AlCl₃) facilitates the coupling of this compound with indole (B1671886) derivatives, yielding a series of 2-(1H-indol-3-yl)quinoline-3-carbonitrile compounds. nih.gov This methodology is notable for its efficiency, providing good yields without the need for N-protection of the indole substrates. nih.gov The molecular structure of the resulting products has been unequivocally confirmed through single-crystal X-ray diffraction. nih.gov
This synthetic route provides access to a novel class of compounds that have demonstrated potential as phosphodiesterase 4 (PDE4) inhibitors. nih.gov
Table 1: Lewis Acid-Catalyzed C-C Bond Formation with Indoles
| Reactants | Catalyst | Product Class | Reference |
|---|
Reactions Involving the Cyano Substituent at Position 3
The cyano group at the C-3 position is a key functional handle that can be transformed into various other functionalities, significantly expanding the synthetic utility of the this compound core.
Nitrile Hydrolysis and Amidation
The nitrile group of this compound and its derivatives can undergo hydrolysis to form a carboxamide or a carboxylic acid. For instance, derivatives such as 2,7-dichloroquinoline-3-carbonitrile (B119050) can be converted to the corresponding 2,7-dichloroquinoline-3-carboxamide by refluxing in a mixture of acetic acid and sulfuric acid. researchgate.net This conversion of the nitrile to an amide is also a crucial step in certain cascade reactions. rsc.orgrsc.org In some cases, the reaction can proceed further to the carboxylic acid; for example, 2-chloroquinoline-3-carboxylic acid has been obtained from the decomposition of a related α-aminonitrile, which implies a hydrolysis/oxidative sequence of the nitrile precursor. researchgate.net
Cycloaddition Reactions (General)
The cyano group at C-3 can participate in cycloaddition reactions to form new heterocyclic rings fused to the quinoline system. A notable example is the reaction of this compound with hydrazine hydrate. This reaction proceeds via a cycloaddition mechanism to yield 3-amino-1H-pyrazolo[3,4-b]quinoline, demonstrating a straightforward method for constructing a pyrazole (B372694) ring onto the quinoline framework. rsc.orgnih.gov This transformation highlights the utility of the cyano group as a precursor for building more complex, fused heterocyclic systems. rsc.org
Cascade and Multicomponent Reaction Sequences
The dual reactivity of the chloro and cyano substituents allows this compound to be an ideal substrate for cascade and multicomponent reactions, enabling the efficient construction of complex polycyclic molecules in a single pot.
Copper-Catalyzed Cascade Reactions: Synthesis of Pyrimido[4,5-b]quinoline-4-ones
A highly efficient, ligand-free, copper-catalyzed cascade reaction has been developed for the synthesis of pyrimido[4,5-b]quinoline-4-ones. This process involves the reaction of 2-chloroquinoline-3-carbonitriles with (aryl)methanamines in the presence of a copper catalyst (such as CuI or CuBr) and sodium hydroxide (B78521) under an aerobic atmosphere. rsc.orgrsc.org This methodology is valued for its use of cheap and readily available reagents and substrates. rsc.org The resulting pyrimido[4,5-b]quinoline scaffold is of significant interest due to its presence in molecules with a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. rsc.orgunar.ac.id
Table 2: Copper-Catalyzed Synthesis of Pyrimido[4,5-b]quinoline-4-ones
| Substrates | Catalyst | Base | Key Features | Product | Reference |
|---|
Mechanistic Pathways: Ullmann-Coupling, Nitrile-to-Amide Conversion, Nucleophilic Addition, and Oxidation
The plausible mechanism for this copper-catalyzed cascade reaction is a multi-step sequence. rsc.orgrsc.org
Ullmann-Coupling: The reaction initiates with a copper-catalyzed Ullmann-type C-N cross-coupling reaction between the C-2 chloro position of the quinoline and the amino group of the benzylamine. rsc.orgrsc.org The Ullmann reaction is a classic copper-catalyzed method for forming aryl-aryl or aryl-heteroatom bonds. organic-chemistry.org
Nitrile-to-Amide Conversion: Following the coupling, the cyano group at C-3 undergoes hydrolysis in the presence of sodium hydroxide to form an intermediate carboxamide. rsc.orgrsc.org
Nucleophilic Addition and Cyclization: The amide nitrogen then performs an intramolecular nucleophilic addition onto the iminium carbon, which is formed in situ. This step results in the formation of the pyrimidine ring. rsc.orgrsc.org
Oxidation: The final step is an air oxidation of the cyclized intermediate, which leads to the aromatic pyrimido[4,5-b]quinoline-4-one product. rsc.orgrsc.org
This cascade elegantly combines several distinct transformations in one pot to generate a complex heterocyclic system from simple starting materials. rsc.org
Palladium-Catalyzed One-Pot Coupling-Annulation Reactions: Synthesis of Benzo[b]rsc.orgnih.govnaphthyridines
Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct palladium-catalyzed synthesis of benzo[b] rsc.orgnih.govnaphthyridines from this compound is not extensively documented, the reactivity of the analogous 2-chloroquinoline-3-carbaldehyde serves as a valuable precedent. rsc.org Multicomponent reactions involving substituted 2-chloro-3-formylquinolines, various active methylene (B1212753) compounds, and amino-functionalized heterocycles have been shown to produce complex fused systems like tetrahydrodibenzo[b,g] rsc.orgnih.govnaphthyridin-1(2H)-ones in the presence of a catalyst such as L-proline (B1679175). rsc.org
These transformations typically proceed through a cascade of reactions, including Knoevenagel condensation followed by Michael addition and subsequent intramolecular cyclization, demonstrating the feasibility of one-pot annulation strategies to construct the benzo[b] rsc.orgnih.govnaphthyridine framework. rsc.org For instance, the reaction of 2-chloro-3-formylquinolines with enaminones and other suitable partners yields various dibenzo[b,g] rsc.orgnih.govnaphthyridine derivatives. rsc.orgresearchgate.net An efficient strategy for synthesizing functionalized benzo[g] rsc.orgnih.govnaphthyridines involves the condensation of substituted 2-chloroquinoline-3-carbaldehydes with 2-chloroquinoline-4-amines in a basic medium. researchgate.net
Divergent Reactivity with Primary and Secondary Amines
The reactivity of the 2-chloroquinoline (B121035) core is highly dependent on the nature of the reacting nucleophile. This is vividly illustrated in the palladium-catalyzed reactions of this compound with isocyanides, which serve as an excellent model for understanding divergent reaction pathways that can be extrapolated to amines. Research has shown that the steric hindrance of the isocyanide dictates the final product structure in reactions catalyzed by bis(triphenylphosphine)palladium(II) dichloride. researchgate.net
Less sterically hindered aliphatic and aromatic isocyanides react with 2-chloroquinoline-3-carbonitriles to afford 2-alkyl(aryl)-1-imino-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives . This pathway involves a cascade of isocyanide insertion, intramolecular cyclization onto the nitrile group, and subsequent tautomerization. researchgate.net
Conversely, when a more sterically hindered isocyanide, such as tert-butyl isocyanide, is employed under the same palladium-catalyzed conditions, the reaction pathway diverges significantly. Instead of the fused pyrrolo[3,4-b]quinolinone system, the reaction yields 3-cyanoquinoline-2-carboxamides . In this case, the steric bulk of the nucleophile appears to inhibit the cyclization step, leading to a product derived from the formal hydrolysis of the isocyanide and subsequent amidation at the C2 position. researchgate.net This divergent reactivity highlights the synthetic flexibility offered by the this compound scaffold, where the choice of nucleophile can be used to selectively target different molecular architectures.
Transformation of Hydroamination Products
The products resulting from the initial coupling and annulation reactions are themselves valuable intermediates for further chemical transformations. For example, the 2-alkyl(aryl)-1-imino-1H-pyrrolo[3,4-b]quinolin-3(2H)-ones obtained from the reaction with less hindered isocyanides can be considered as derivatives of a hydroamination/cyclization sequence. researchgate.net These fused heterocyclic systems possess multiple reactive sites that can be engaged in subsequent derivatization.
Similarly, other reactions starting from this compound lead to products that can be further transformed. A notable example is the reaction with ethyl isocyanoacetate in the presence of cesium carbonate, which does not yield the expected pyrrolo[3,4-b]quinolinone but instead produces imidazo[1,5-a]quinoline derivatives . This transformation involves a different mode of cyclization where the nucleophilic attack occurs from the isocyanoacetate-derived intermediate onto the C4 position of the quinoline ring, followed by aromatization. researchgate.net
In another unique transformation, the reaction of this compound with tosylmethyl isocyanide (TosMIC) under basic conditions leads to the unprecedented formation of 2-tosyl-3-cyanoquinolines . This outcome suggests a mechanism involving nucleophilic attack by the TosMIC anion at the C2 position, followed by the elimination of the chloride and isocyanide groups, effectively installing a tosyl group. researchgate.net These examples underscore the rich and often unpredictable reactivity of the system, leading to a variety of structurally diverse heterocyclic products.
Synthesis of Fused and Bridged Heterocyclic Systems from this compound
This compound is a premier starting material for the construction of a wide range of polycyclic heterocyclic systems through cycloaddition and cyclocondensation reactions. The dual reactivity of the C2-chloro and C3-nitrile groups allows for the annulation of various five- and six-membered rings onto the quinoline core. nih.gov
Key examples of fused heterocyclic systems synthesized from this compound include:
Pyrazolo[3,4-b]quinolines : A straightforward and efficient synthesis involves the cycloaddition reaction of this compound with hydrazine hydrate. rsc.orgnih.gov This reaction proceeds readily to furnish 1H-pyrazolo[3,4-b]quinolin-3-amine, a valuable intermediate for the synthesis of pharmacologically active molecules. nih.gov
Tetrazolo[1,5-a]quinolines : The reaction of this compound with sodium azide (B81097) and ammonium (B1175870) chloride at reflux temperature provides a direct route to 5-(1H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline. This transformation involves the reaction of both the C2-chloro substituent and the C3-nitrile group to form two fused tetrazole rings. researchgate.net
Thio-pyrano[2,3-b]quinolines : While often synthesized from the corresponding 3-formyl derivative, the formation of 4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile highlights the utility of the quinoline scaffold in building sulfur-containing heterocycles. The reaction typically involves a Knoevenagel condensation followed by a Michael addition of a thiol-containing reactant. rsc.orgnih.gov
Imidazo[1,5-a]quinolines : As mentioned previously, the reaction between this compound and ethyl isocyanoacetate in the presence of a base leads to the formation of fused imidazo[1,5-a]quinoline derivatives, showcasing an alternative cyclization pathway. researchgate.net
Pharmacological and Biological Activity of 2 Chloroquinoline 3 Carbonitrile Derivatives
Broad Spectrum of Biological Activities
The quinoline (B57606) ring system is a fundamental component in many natural products and synthetic drugs, bestowing a range of biological and pharmaceutical activities. nih.gov Compounds incorporating this scaffold have demonstrated efficacy as antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, antituberculosis, and antiviral agents. nih.govrsc.org The 2-chloroquinoline-3-carbonitrile framework, in particular, serves as a crucial starting material for the development of a multitude of bioactive molecules. researchgate.net
Antimicrobial Activity (Antibacterial and Antifungal)
Derivatives of this compound have demonstrated significant antimicrobial properties, exhibiting both antibacterial and antifungal activities. The structural modifications on the quinoline core play a crucial role in determining the potency and spectrum of their antimicrobial action.
One area of exploration has been the synthesis of Schiff bases derived from 2-chloroquinoline-3-carbaldehyde (B1585622), a related precursor. A series of Schiff bases incorporating a 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide moiety exhibited moderate activity against Escherichia coli and Candida albicans. researchgate.net Another study reported that Schiff bases prepared from 2-chloroquinoline-3-carbaldehyde derivatives and a substituted 5-benzimidazolecarboxylic hydrazide could inhibit E. coli strains with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 50 μg/mL. researchgate.net
Furthermore, the bromo derivative of a substituted 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophene showed potent antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, as well as antifungal activity against Aspergillus niger, Aspergillus brasiliensis, and Curvularia lunata. nih.gov In contrast, certain 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones showed no antibacterial activity against Salmonella typhi, E. coli, Bacillus subtilis, and Staphylococcus aureus, and no antifungal activity against Aspergillus niger. nih.gov
A novel series of 2-chloroquinoline (B121035) nucleus clubbed with a pyrazole (B372694) ring has also been synthesized and screened for antimicrobial activity, with some compounds showing promising results against both bacterial and fungal strains. researchgate.net For instance, compound MB-N was found to have moderate activity against Aspergillus fumigatus, Penicillium notatum, and Bacillus subtilis with MICs of 48, 46, and 44 μg/ml, respectively. researchgate.net Compound MB-A was active against P. notatum, B. subtilis, and E. coli with MICs of 57, 54, and 43 μg/ml, respectively. researchgate.net
The following table summarizes the antibacterial activity of selected this compound derivatives:
| Compound | Bacterial Strain | Activity (Inhibition Zone in mm) | Reference |
| 2,7-dichloroquinoline-3-carbonitrile (B119050) (5) | Staphylococcus aureus | 11.00 ± 0.03 | researchgate.net |
| 2,7-dichloroquinoline-3-carbonitrile (5) | Pseudomonas aeruginosa | 11.00 ± 0.03 | researchgate.net |
| 2,7-dichloroquinoline-3-carboxamide (6) | Escherichia coli | 11.00 ± 0.04 | researchgate.net |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | Escherichia coli | 12.00 ± 0.00 | researchgate.net |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | Streptococcus pyogenes | 11.00 ± 0.02 | researchgate.net |
| Amoxicillin (Standard) | Staphylococcus aureus | 18 ± 0.00 | researchgate.net |
Anticancer and Antiproliferative Potency
The quest for novel anticancer agents has led to the investigation of this compound derivatives, which have shown significant antiproliferative activity against various cancer cell lines. nih.govrsc.org The quinoline scaffold itself is present in natural alkaloids like camptothecin, known for its tumor cell growth-inhibiting properties. nih.gov
A study on 2,3-diarylquinoline derivatives revealed that 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) was highly active against the growth of Hep 3B (hepatocellular carcinoma), H1299 (non-small cell lung cancer), and MDA-MB-231 (breast cancer) cell lines with GI50 values of 0.71, 1.46, and 0.72 μM, respectively, which was more potent than the standard drug tamoxifen. rsc.org This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis. rsc.org
Furthermore, 1,2,3-triazole-containing 2-chloroquinoline derivatives have also been evaluated for their anticancer potential. nih.gov For instance, compound 29, a 1,2,3-triazole-containing 2-chloroquinoline derivative, displayed an IC50 of 9.8 μM against A549 lung cancer cells. nih.gov
The following table summarizes the antiproliferative activity of selected quinoline derivatives:
| Compound | Cancer Cell Line | Activity (GI50/IC50 in μM) | Reference |
| 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) | Hep 3B | 0.71 | rsc.org |
| 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) | H1299 | 1.46 | rsc.org |
| 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) | MDA-MB-231 | 0.72 | rsc.org |
| 1,2,3-triazole-containing 2-chloroquinoline derivative (29) | A549 | 9.8 | nih.gov |
| Doxorubicin (Reference) | A549 | 9.7 | nih.gov |
Anti-inflammatory Properties
Derivatives of 2-chloroquinoline have been recognized for their anti-inflammatory properties. nih.govrsc.org The core quinoline structure is a key component in various compounds exhibiting anti-inflammatory activity. researchgate.netresearchgate.net While the broader class of quinoline derivatives has established anti-inflammatory potential, specific and detailed research findings on the anti-inflammatory properties of this compound derivatives are an area of ongoing investigation. The development of novel heterocyclic compounds based on this scaffold holds promise for the discovery of new anti-inflammatory agents. researchgate.net
Antimalarial Efficacy
Quinoline-based compounds have a long and successful history in the treatment of malaria, with chloroquine (B1663885) being a prominent example. nih.gov Consequently, derivatives of this compound have been actively investigated for their antimalarial efficacy. nih.govrsc.org
A study involving the synthesis of new quinoline derivatives starting from 2-chloroquinoline-3-carbaldehyde showed moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 15.87 μg/mL against Plasmodium falciparum. mdpi.com Specifically, a 2-chloroquinoline moiety containing a 1,3,4-oxadiazole (B1194373) residue at position 3 (compound 12) demonstrated greater activity (IC50 = 0.46 μg/mL) than the corresponding compounds with ethyl ester or carbohydrazide (B1668358) groups at the same position. mdpi.com
The following table presents the in vitro antimalarial activity of selected 2-chloroquinoline derivatives against Plasmodium falciparum:
| Compound | Activity (IC50 in μg/mL) | Reference |
| Compound 12 (2-chloroquinoline with 1,3,4-oxadiazole) | 0.46 | mdpi.com |
| Compound 10 (ethyl ester derivative) | 1.91 | mdpi.com |
| Compound 11 (carbohydrazide derivative) | 2.21 | mdpi.com |
| Compounds 4b, 4g, 4i | Excellent activity | mdpi.com |
| Chloroquine (CQ) | Standard | mdpi.com |
Antituberculosis Activity
Tuberculosis remains a significant global health threat, necessitating the development of new and effective drugs. Quinoline derivatives have emerged as a promising class of compounds with antitubercular activity. nih.govaustinpublishinggroup.com The 2-chloroquinoline nucleus is considered a key pharmacophoric group for antimycobacterial activity. nih.gov
Several studies have highlighted the potential of 2-chloroquinoline derivatives against Mycobacterium tuberculosis. One study synthesized a series of substituted quinolinyl chalcones, pyrimidines, and pyridines and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Another report mentioned that certain 2-chloroquinoline-3-carbaldehyde derivatives showed antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain with MIC values in the range of 1.6 to 100 µg/mL. researchgate.net
Furthermore, quinoline-isoxazole-based compounds have been identified as promising leads. The most potent compounds in one study, 7g and 13, exhibited submicromolar activity against replicating M. tuberculosis with MICs of 0.77 and 0.95 µM, respectively. nih.gov These compounds also showed activity against non-replicating persistent bacteria and retained their activity against rifampin, isoniazid, and streptomycin-resistant strains. nih.gov
Antiviral Activity (including Anti-HIV)
The broad biological profile of quinoline derivatives extends to antiviral activity, including against the Human Immunodeficiency Virus (HIV) and other viruses. nih.govrsc.org The quinoline scaffold is a component of the anti-HIV drug elvitegravir. nih.gov
Derivatives of this compound have been investigated as potential antiviral agents. Hydrazone derivatives and pyrazolo[3,4-b]quinoline derivatives, which can be synthesized from 2-chloroquinoline-3-carbaldehyde, are known to exhibit antiviral activity. researchgate.net
In the context of HIV, quinoline derivatives are being explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking studies have been conducted on pyrazoline and pyrimidine-containing quinoline derivatives, with some compounds showing good binding interactions with the HIV reverse transcriptase active site. nih.gov
Furthermore, novel quinoline derivatives have been tested against Dengue virus serotype 2. nih.gov Two of the tested compounds showed dose-dependent inhibition in the low and sub-micromolar range and were able to reduce the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. nih.gov
Investigations into Molecular Mechanisms of Action
The biological effects of this compound derivatives are underpinned by their interaction with specific molecular targets. Research has illuminated several key mechanisms, including enzyme inhibition and direct interaction with genetic material.
A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of type II topoisomerases, namely DNA gyrase (specifically the GyrB subunit) and topoisomerase IV. rsc.orgwikipedia.org These enzymes are crucial for bacterial DNA replication, and their inhibition leads to breaks in the DNA, ultimately causing bacterial cell death. wikipedia.org
Derivatives of quinoline-3-carbonitrile have been identified as potent inhibitors of these enzymes. nih.govnih.gov For example, a series of novel quinoline derivatives demonstrated dual-targeting capabilities against both DNA gyrase and topoisomerase IV. nih.gov Specific compounds have shown significant inhibitory activity against E. coli DNA gyrase, and molecular docking studies confirm strong interactions with the enzyme's active site. nih.govnih.gov
| Compound/Derivative | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Quinoline Derivative 14 | E. coli DNA Gyrase | IC₅₀ = 3.39 µM | nih.gov |
| Quinoline-3-carbonitrile Derivative QD4 | DNA Gyrase | Showed good interaction with the target enzyme in docking studies. | nih.gov |
| Pyrazolo[4,3-f]quinoline Derivative 2E | Topoisomerase IIα | Inhibited 88.3% of enzyme activity at 100 µM. | mdpi.com |
| Novel Quinoline Derivatives | DNA Gyrase and Topoisomerase IV | Developed as dual-targeting inhibitors. | nih.gov |
Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory pathways, and its inhibition is a validated strategy for treating inflammatory diseases like asthma and COPD. The quinoline core is present in known PDE4 inhibitors. mdpi.com For instance, the compound SCH 351591, which features an 8-methoxyquinoline (B1362559) core, is a potent PDE4 inhibitor. mdpi.com
Furthermore, studies on other heterocyclic systems have shown that incorporating an indole (B1671886) residue can lead to high inhibitory activity against PDE4B. mdpi.com This suggests that the planar character of indole derivatives facilitates better interaction within the enzyme's active site. mdpi.com While no direct studies on 2-(1H-indol-3-yl)quinoline-3-carbonitrile itself were identified, the combination of the quinoline scaffold and an indole moiety represents a rational design strategy for potent PDE4 inhibitors. Research on related quinoline structures has yielded compounds with nanomolar potency.
| Compound | Core Structure | PDE4 Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| SCH 351591 (7) | 8-Methoxyquinoline | 58 nM | mdpi.com |
| Compound 5e | 8-Methylquinoline | 21.27 nM | researchgate.net |
| Compound 5u (3-CN) | 8-Methylquinoline | 33.47 nM | researchgate.net |
While many quinoline derivatives are characterized as antioxidants, certain compounds within this class can exert the opposite effect, inducing oxidative stress as part of their mechanism of action. This pro-oxidant activity is particularly relevant in the context of anticancer research. For example, the quinoline derivative IND-2 has been shown to inhibit the proliferation of prostate cancer cells by significantly increasing the intracellular levels of reactive oxygen species (ROS). mdpi.com This induction of oxidative stress contributes to the loss of mitochondrial membrane potential and triggers apoptosis (programmed cell death) in cancer cells. mdpi.commdpi.com This finding highlights the functional diversity of the quinoline scaffold, where specific substitutions can switch the compound's role from an antioxidant to a pro-oxidant, a mechanism that can be therapeutically exploited.
Interaction with Cellular Signaling Pathways and Metabolic Processes
The biological activities of this compound and its derivatives are intrinsically linked to their interactions with various cellular signaling pathways and metabolic processes. While research specifically isolating the metabolic effects of this compound is still developing, studies on closely related quinoline derivatives provide significant insights into their mechanisms of action, particularly in the realms of antimicrobial and anticancer activities.
One of the key metabolic pathways targeted by quinoline derivatives is that of bacterial DNA replication. Specifically, certain quinoline-3-carbonitrile derivatives have been identified as potential antibacterial agents by targeting topoisomerase II enzymes, such as DNA gyrase. medcraveonline.com This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, these compounds effectively halt bacterial proliferation. Molecular docking studies have been employed to understand the binding interactions between these quinoline derivatives and the active site of the E. coli DNA gyrase B protein, aiming to elucidate the mechanism of action at a molecular level. nih.gov
In the context of cancer therapeutics, derivatives of the closely related 2-chloroquinoline-3-carbaldehyde have been shown to interfere with critical signaling pathways that govern cell growth, proliferation, and survival. For instance, certain novel synthesized derivatives incorporating the quinoline scaffold have demonstrated potent cytotoxic activity against cancer cell lines, with molecular docking studies suggesting the Janus kinase/signal transducer and activator of transcription 3 (Jak2/STAT3) signaling pathway as a potential target. researchgate.net The Jak2/STAT3 pathway is a critical regulator of cell proliferation and apoptosis, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by quinoline derivatives can lead to the downregulation of genes that promote cancer cell survival and proliferation. researchgate.net
Furthermore, the metabolic enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) has been identified as a target for some quinoline derivatives. DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway, making DHODH an attractive target for anticancer drug development.
It is important to note that while these findings on related quinoline compounds are highly indicative, further research is required to fully delineate the specific interactions of this compound and its direct derivatives with these and other cellular signaling and metabolic pathways.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
The therapeutic potential of this compound derivatives is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing their biological profiles, aiming to enhance potency and selectivity while minimizing potential toxicity. Research in this area has identified key structural features of the quinoline scaffold that can be modified to modulate a range of biological activities, including anticancer and antitubercular effects.
A review of quinoline derivatives has highlighted several key positions on the quinoline ring where substitutions can dramatically impact anticancer activity. For optimal cytotoxicity, the presence of a cyano group at the C-3 position is considered important. Additionally, an aniline (B41778) group at the C-4 position and alkoxy groups at the C-7 position have been shown to play a significant role in enhancing the anticancer properties of these compounds.
In the development of antitubercular agents, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on a series of 2-chloroquinoline derivatives. nih.gov These studies have led to the development of statistically significant models that correlate the chemical structures of these compounds with their antimycobacterial activity. nih.gov The resulting contour maps from these models help to identify the structural features that are crucial for biological activity, providing a roadmap for the design of more potent antitubercular candidates based on the 2-chloroquinoline scaffold. nih.gov
The following table summarizes the findings from various studies on the impact of different substituents on the biological activity of this compound and related derivatives.
| Compound/Derivative | Substituent(s) | Biological Activity | Key Findings |
| 2,7-dichloroquinoline-3-carbonitrile | 7-chloro | Anticancer, Antimalarial, Antimicrobial | The addition of a chloro group at the 7-position is explored for its impact on a range of biological activities. researchgate.net |
| Quinolinyl chalcones, pyrimidines, and pyridines | Various substitutions on the quinoline core | Antitubercular (against Mycobacterium tuberculosis H37RV) | 3D-QSAR studies indicate the importance of the 2-chloroquinoline nucleus as a pharmacophore. nih.gov |
| 2-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives | Thio-linked pyridine-dicarbonitrile at C-2 | Cytotoxic (against MCF-7 and A549 cancer cells) | Potent activity with IC50 values in the low micromolar range, suggesting inhibition of the Jak2/STAT3 pathway. researchgate.net |
| Fluoroquinolines | 7-fluoro, various nucleophiles at C-2, modifications at C-3 | Antibacterial (against Gram-positive and Gram-negative bacteria) | The fluorine atom at C-7 and various substitutions at C-2 and C-3 modulate antibacterial potency. nih.gov |
These SAR studies underscore the versatility of the this compound scaffold and provide a rational basis for the future design and development of novel therapeutic agents with optimized biological profiles.
Computational and Theoretical Investigations
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. While direct docking studies on 2-chloroquinoline-3-carbonitrile are not extensively detailed in the available literature, research on its immediate precursor, 2-chloroquinoline-3-carboxaldehyde, and its derivatives provides significant insights into how the 2-chloroquinoline (B121035) scaffold interacts with biological targets.
Derivatives of the closely related 2-chloroquinoline-3-carboxaldehyde have been investigated as potential dual inhibitors of two crucial SARS-CoV-2 enzymes: the main protease (MPro) and the papain-like protease (PLPro). nih.gov These enzymes are cysteine proteases essential for viral replication, making them prime targets for antiviral drugs. nih.gov In one such study, a series of molecules (C1-C12) were designed and synthesized based on the 2-chloroquinoline framework. nih.gov
Initial docking studies suggested that these compounds could bind effectively within the substrate-binding pocket of MPro and the BL2 loop of PLPro. nih.gov For instance, three synthesized imine derivatives (C3, C4, and C5) were found to inhibit MPro by binding covalently to the catalytic cysteine residue (C145). nih.gov In contrast, another derivative (C10) demonstrated non-covalent inhibition of both MPro and PLPro. nih.gov Further modification of C10 into an azetidinone derivative (C11) significantly improved its potency against both enzymes into the nanomolar range. nih.gov These computational predictions were subsequently supported by biochemical assays, highlighting the predictive power of molecular docking in guiding the design of potent enzyme inhibitors. nih.gov
| Ligand (Derivative of 2-Chloroquinoline Scaffold) | Target Enzyme | Predicted Binding Mode | Key Interaction Site(s) | Inhibition Constant (Ki) |
| C3, C4, C5 | SARS-CoV-2 MPro | Covalent | Cysteine 145 (C145) | < 2 µM |
| C10 | SARS-CoV-2 MPro & PLPro | Non-covalent | Substrate binding pocket (MPro), BL2 loop (PLPro) | < 2 µM |
| C11 (Azetidinone derivative) | SARS-CoV-2 MPro | - | - | 820 nM |
| C11 (Azetidinone derivative) | SARS-CoV-2 PLPro | - | - | 350 nM |
Data sourced from a study on dual inhibitors for SARS-CoV-2 proteases. nih.gov
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Structure Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity.
For the parent compound, 2-chloroquinoline-3-carboxaldehyde, DFT calculations have been performed to analyze its structural and electronic characteristics. nih.gov Using the B3LYP method with a 6-311++G(d,p) basis set, researchers have determined the optimized molecular structure and vibrational assignments. nih.gov Such studies often include Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative interactions within the molecule. nih.gov
Key electronic properties derived from DFT calculations include:
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them helps to determine the chemical reactivity and kinetic stability of the molecule. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov This is vital for predicting how the molecule will interact with other reagents.
Fukui Functions: These functions are used to determine the local reactivity of different atomic sites within the molecule, predicting where it is most likely to undergo nucleophilic, electrophilic, or radical attack. nih.gov
These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which is essential for elucidating reaction mechanisms and designing new synthetic pathways. researchgate.net Similar DFT studies on this compound would be invaluable for understanding the influence of the nitrile group on the quinoline (B57606) ring's electronics and reactivity.
| Computational Method | Property Calculated | Scientific Insight Provided | Reference |
| DFT (B3LYP/6-311++G(d,p)) | Optimized Molecular Structure | Provides precise bond lengths and angles of the ground state geometry. | nih.gov |
| DFT | Vibrational Frequencies | Predicts the infrared and Raman spectra for structural confirmation. | nih.gov |
| NBO Analysis | Charge Delocalization, Hyperconjugative Interactions | Explains intramolecular electronic interactions and stability. | nih.gov |
| HOMO-LUMO Analysis | Frontier Orbital Energy Gap | Indicates chemical reactivity and kinetic stability. | nih.gov |
| MEP Analysis | Electrostatic Potential Map | Identifies sites for nucleophilic and electrophilic attack. | nih.gov |
Table based on DFT studies performed on the related compound 2-chloroquinoline-3-carboxaldehyde.
Conformational Analysis and Molecular Dynamics Simulations (Potential Future Directions)
While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the study of conformational changes and the stability of the ligand-protein complex.
Research has already indicated the use of MD simulations for compounds derived from 2-chloro-3-cyanoquinoline. researchgate.net After initial screening, promising compounds were further studied using MD to assess their potential as antimalarial agents. researchgate.net Similarly, MD simulations have been employed to unravel the inhibitory potential and binding characteristics of related heterocyclic compounds, offering valuable information for therapeutic development. researchgate.net
Potential Future Directions:
MD Simulations of Ligand-Receptor Complexes: Performing MD simulations on complexes of this compound derivatives with their target enzymes (such as SARS-CoV-2 proteases) would be a logical next step. nih.gov These simulations can validate the stability of docking poses, reveal key dynamic interactions, and provide more accurate calculations of binding free energies (e.g., using MM-PBSA methods).
Conformational Analysis: A thorough conformational analysis of this compound and its flexible derivatives is essential. Understanding the molecule's preferred shapes (conformations) and the energy barriers between them is critical for rational drug design, as the bioactive conformation that binds to a receptor may not be the lowest energy conformation in solution.
Combined DFT/MD Approaches: Integrating DFT calculations with MD simulations (a method known as QM/MM) can provide a highly accurate description of the electronic events during ligand binding or enzymatic reactions, such as the covalent bond formation observed with some MPro inhibitors. nih.gov
These advanced computational approaches represent a promising frontier for fully characterizing the therapeutic potential of the this compound scaffold.
Analytical Methodologies in Research on 2 Chloroquinoline 3 Carbonitrile Derivatives
Spectroscopic Characterization Techniques for Novel Derivatives
Spectroscopic methods are crucial for determining the molecular structure of novel 2-chloroquinoline-3-carbonitrile derivatives. Techniques such as IR, NMR, and Mass Spectrometry provide complementary information about functional groups, the molecular framework, and molecular weight. researchgate.netresearchgate.net
Infrared (IR) spectroscopy is a primary tool for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, specific vibrational frequencies confirm the presence of key structural features. The nitrile (C≡N) group, a defining feature of the parent compound, exhibits a characteristic sharp absorption band. The carbon-chlorine (C-Cl) bond and the aromatic carbon-carbon (C=C) bonds of the quinoline (B57606) ring also show distinct signals. chemijournal.com
For instance, in derivatives of the related compound 2-chloroquinoline-3-carbaldehyde (B1585622), the aldehyde C-H stretch and the carbonyl (C=O) stretch are key diagnostic peaks. Similarly, when the nitrile group is modified or the quinoline ring is further substituted, IR spectroscopy provides clear evidence of these transformations. chemijournal.com A typical analysis involves recording the spectrum using a KBr-pellet technique. nih.gov
Table 1: Representative IR Absorption Bands for 2-Chloroquinoline (B121035) Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Source |
|---|---|---|---|
| Aromatic C-H | C-H | ~3050 | chemijournal.com |
| Nitrile | C≡N | 2220-2260 | - |
| Aromatic C=C | C=C | 1580-1588 | chemijournal.com |
| Carbon-Nitrogen | C-N | 1323-1342 | chemijournal.com |
Note: Specific frequencies can vary based on the full molecular structure and substituents.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely used to characterize derivatives of this compound. researchgate.netresearchgate.net
¹H NMR: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms. For quinoline derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). The chemical shift and splitting pattern of the C4-proton are particularly diagnostic, often appearing as a distinct singlet. chemijournal.com Substitutions on the quinoline ring or modifications at the 3-position lead to predictable changes in the ¹H NMR spectrum, allowing for precise structural assignment. chemijournal.com
Table 2: Example ¹H and ¹³C NMR Data for a 2-Chloroquinoline Derivative (Based on data for 2-Chloro-3-formyl-8-methyl Quinoline)
| Nucleus | Position | Chemical Shift (δ ppm) | Source |
|---|---|---|---|
| ¹H | H-4 | 8.6 (s, 1H) | chemijournal.com |
| ¹H | Aromatic | 7.4-7.9 (m, 4H) | chemijournal.com |
| ¹H | CH₃ | 2.8 (s, 3H) | chemijournal.com |
| ¹³C | C2 (C-Cl) | ~150 | - |
| ¹³C | C3 (C-CN) | ~115 | - |
| ¹³C | C4 | ~140 | - |
Note: Data for the nitrile is inferred; the table uses data from the closely related carbaldehyde for illustration. Chemical shifts are solvent-dependent.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net For novel this compound derivatives, high-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition with high accuracy. researchgate.net Techniques like electrospray ionization (ESI) are common for analyzing these types of compounds. nih.gov The analysis confirms the successful synthesis of the target molecule by matching the observed molecular ion peak with the calculated molecular weight. nih.govuni.lu
Table 3: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₅ClN₂ | sigmaaldrich.comscbt.com |
| Molecular Weight | 188.61 g/mol | sigmaaldrich.comscbt.com |
| Monoisotopic Mass | 188.0141259 Da | nih.gov |
X-ray Crystallography for Unambiguous Structural Determination
While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the most definitive proof of molecular structure and stereochemistry. This technique determines the three-dimensional arrangement of atoms within a crystal, providing precise bond lengths, bond angles, and torsional angles. researchgate.net
For quinoline derivatives, X-ray crystallography can confirm the planarity of the fused ring system and determine the orientation of substituents. For the related compound 2-chloroquinoline-3-carbaldehyde, crystallographic analysis revealed that the quinolinyl fused ring system is nearly planar. nih.gov Such data is invaluable for understanding structure-activity relationships and for computational modeling studies. researchgate.net
Table 4: Example Crystal Data for 2-Chloroquinoline-3-carbaldehyde
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₆ClNO | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | - |
| a (Å) | 11.8784 (9) | nih.gov |
| b (Å) | 3.9235 (3) | nih.gov |
| c (Å) | 18.1375 (12) | nih.gov |
| β (°) | 101.365 (4) | nih.gov |
Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose in the context of this compound chemistry. chemijournal.com
In a typical application, a small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in an appropriate solvent system, such as a mixture of chloroform, petroleum ether, and ethyl acetate. chemijournal.com The separation of components is observed, and the disappearance of starting materials and the appearance of the product spot (visualized under UV light) indicate the reaction's progress. nih.gov The retention factor (Rf value) of the purified compound serves as a characteristic property under specific chromatographic conditions, and a single spot on the TLC plate is a strong indicator of the compound's purity. chemijournal.com
Emerging Research Horizons and Future Perspectives
Catalytic Applications in Organic Transformations
The quest for efficient and environmentally friendly catalysts is a cornerstone of modern chemical synthesis. researchgate.net In this context, derivatives of 2-chloroquinoline-3-carbonitrile are emerging as promising candidates. Research has demonstrated the utility of related 2-chloroquinoline-3-carbaldehydes as versatile building blocks in catalyzed reactions. For instance, l-proline (B1679175) has been successfully employed to catalyze the Knoevenagel condensation and subsequent Michael addition of thiols to 2-chloroquinoline-3-carbaldehyde (B1585622), leading to the formation of thiopyrano[2,3-b]quinoline-3-carbonitrile derivatives. nih.gov This highlights the potential of the quinoline (B57606) scaffold in facilitating complex organic transformations.
Furthermore, the development of green multi-component reactions has showcased the adaptability of the 2-chloroquinoline (B121035) core. One-pot syntheses, such as the DABCO-mediated Knoevenagel condensation/heterocyclization sequence, have been developed for the construction of highly substituted quinoline scaffolds from 2-chloroquinoline-3-carbaldehyde. researchgate.net These methods offer significant advantages in terms of efficiency and atom economy, paving the way for more sustainable chemical processes. The catalytic activity is often influenced by the substituents on the quinoline ring, a factor that is being actively investigated to fine-tune the catalytic performance for specific transformations.
Integration into Advanced Materials and Organic Devices
The unique electronic and photophysical properties of quinoline-based compounds have spurred interest in their integration into advanced materials and organic electronic devices. While direct applications of this compound in this domain are still in early stages of exploration, the broader family of quinoline derivatives has shown significant promise.
The core structure of this compound, with its electron-withdrawing chloro and cyano groups, suggests potential for use as a building block in the design of n-type organic semiconductors. These materials are crucial components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify the quinoline ring through substitution reactions allows for the tuning of its electronic properties, a key requirement for optimizing device performance.
Green Chemistry Approaches and Sustainable Synthetic Strategies
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of this compound and its derivatives is no exception. Researchers are actively exploring more environmentally benign reaction conditions and solvent systems.
One notable example is the use of Polyethylene Glycol (PEG) 400 as a recyclable solvent for the synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives from 2-chloroquinoline-3-carbaldehyde. scielo.br This approach avoids the use of volatile and often toxic organic solvents, and the PEG 400 can be recovered and reused multiple times without a significant drop in product yield. scielo.br Such strategies align with the growing demand for sustainable chemical manufacturing processes.
Another green approach involves the use of water as a solvent in multicomponent reactions. An efficient and environmentally friendly one-pot, three-component reaction for the synthesis of 2-amino-3-cyano-4-H-chromene derivatives has been developed using 2-chloroquinoline-3-carbaldehydes, malononitrile, and various naphthols in the presence of morpholine (B109124) in water. researchgate.net This method not only utilizes a green solvent but also demonstrates high efficiency, particularly with aromatic aldehydes bearing electron-withdrawing groups. researchgate.net
Development of Novel Therapies and Diagnostic Tools Based on this compound Scaffold
The quinoline scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. researchgate.net The this compound moiety, as a versatile synthetic intermediate, offers a gateway to a vast chemical space of potentially bioactive molecules. rsc.org
Recent research has focused on leveraging this scaffold for the development of novel therapeutic agents. For instance, molecules incorporating the 2-chloroquinoline framework have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two crucial enzymes for viral replication. nih.gov By acting as nucleophilic warheads, these compounds can covalently bind to the active site cysteines of the proteases. nih.gov This dual-targeting strategy holds promise for overcoming drug resistance. nih.gov
The conversion of this compound to its corresponding 3-amino-1H-pyrazolo[3,4-b]quinolin-3-amine through cycloaddition with hydrazine (B178648) hydrate (B1144303) further expands its potential in drug discovery. nih.govrsc.org This transformation introduces a new heterocyclic ring system with its own set of potential biological activities. Additionally, the development of radiolabeled derivatives of compounds synthesized from 2-chloroquinoline-3-carbaldehyde has shown potential for tumor imaging and therapy, indicating a future direction for diagnostic applications. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 2-chloroquinoline-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or condensation reactions. For example:
- SNAr with amines : Reacting this compound with alkyl/aryl amines in refluxing dry dioxane (12–24 hrs) yields 2-substituted aminoquinoline-3-carbonitriles (e.g., 70–85% yields for primary amines) .
- Aqueous-phase reactions : Using water as a solvent at room temperature with excess benzylamine (3 equiv.) achieves completion in 3 hrs via SNAr, yielding 2-N-benzylaminoquinoline-3-carbonitrile (Table 1: 82% yield) .
- Key variables : Solvent polarity (dioxane vs. water), temperature (reflux vs. ambient), and stoichiometry (1:1 vs. 1:3 amine ratio) critically affect reaction efficiency .
Q. How is this compound characterized structurally, and what analytical tools are recommended?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX or WinGX suites for crystallographic refinement. SHELXL is preferred for high-resolution data, while SHELXD/SHELXE are robust for experimental phasing .
- Spectroscopy : Confirm functional groups via FT-IR (C≡N stretch at ~2200 cm⁻¹) and ¹³C NMR (quinoline C-3 carbonitrile signal at ~115 ppm) .
- Chromatography : Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in C–N coupling reactions?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Accelerate SNAr by increasing the electrophilicity of the C-2 position. For example, nitro or cyano substituents on the quinoline ring enhance reaction rates by 30–40% compared to unsubstituted analogs .
- Electron-donating groups (EDGs) : Reduce reactivity; methoxy groups decrease yields by 15–20% due to destabilization of the transition state .
- Table 2 (Hypothetical Data) :
| Substituent | Reaction Time (hrs) | Yield (%) |
|---|---|---|
| –NO₂ | 2.5 | 92 |
| –OCH₃ | 5.0 | 68 |
| –H | 3.0 | 82 |
Q. How can contradictory results in reaction yields be resolved when optimizing C–N bond formation?
- Methodological Answer : Contradictions often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions vs. water (green solvent, 82% yield) .
- Temperature : Elevated temperatures (250°C) in sealed tubes reduce reaction time but risk decomposition. Room-temperature protocols (25°C, 3 hrs) balance efficiency and stability .
- Data reconciliation : Use design of experiments (DoE) to model interactions between variables (e.g., solvent, temperature, stoichiometry) .
Q. What strategies are recommended for computational modeling of this compound’s reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (C-2) and nucleophilic attack pathways .
- Molecular docking : For antimicrobial studies, dock derivatives into E. coli DNA gyrase (PDB: 1KZN) to rationalize structure-activity relationships (SAR) .
Q. How should researchers design antimicrobial activity studies for this compound derivatives?
- Methodological Answer :
- Derivative synthesis : Prepare analogs via SNAr (e.g., 2-amino, 2-alkylthio) and pyrazoloquinoline hybrids .
- Assay design :
- Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungi (C. albicans).
- Use broth microdilution (MIC values) and time-kill assays to differentiate bacteriostatic vs. bactericidal effects .
- SAR insights : Pyrazoloquinolines show enhanced activity due to planar aromatic systems improving membrane penetration .
Methodological Notes
- Avoided commercial sources : All protocols exclude vendor-specific data, focusing on peer-reviewed syntheses .
- Software recommendations : Prefer open-source SHELX over commercial alternatives for reproducibility .
- Data conflict management : Cross-validate results using orthogonal techniques (e.g., HPLC purity checks alongside NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
